![molecular formula C15H16N2O3 B2968523 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol CAS No. 892579-03-2](/img/structure/B2968523.png)
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is an organic compound with the molecular formula C16H18N2O3. It is characterized by the presence of a nitrophenyl group, a phenylethanol group, and an amino group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol typically involves the reaction of 4-nitrobenzyl chloride with 2-amino-1-phenylethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Chromium trioxide, potassium permanganate.
Substitution: Halides, alkoxides.
Major Products Formed
Reduction: 2-{[(4-Aminophenyl)methyl]amino}-1-phenylethan-1-ol.
Oxidation: 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Medicine: As a precursor in the development of drugs for treating various diseases, including diabetes and cancer.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Aminophenyl)methyl]amino}-1-phenylethan-1-ol
- 2-{[(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol
- 2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-one
Uniqueness
2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its nitrophenyl group provides distinct reactivity, making it a valuable intermediate in the synthesis of various compounds.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(13-4-2-1-3-5-13)11-16-10-12-6-8-14(9-7-12)17(19)20/h1-9,15-16,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGDAVTBSSMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
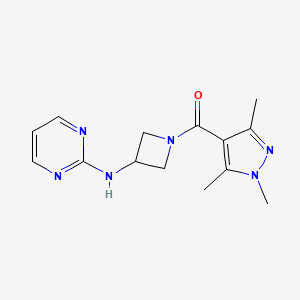
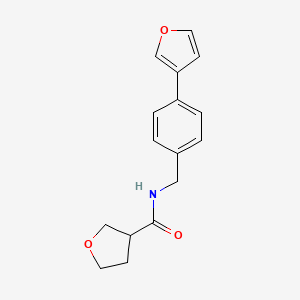
![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)
![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)
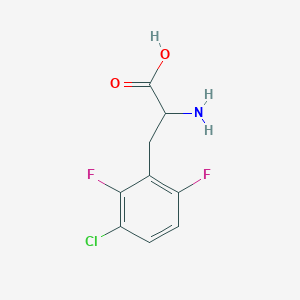
![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)
![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)
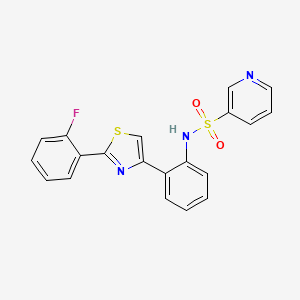
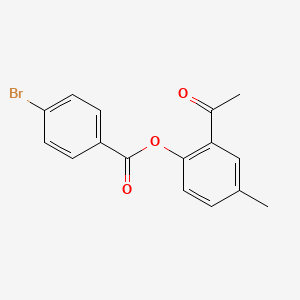
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)
![3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea](/img/structure/B2968460.png)
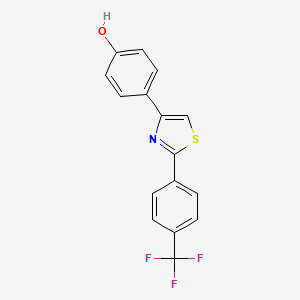
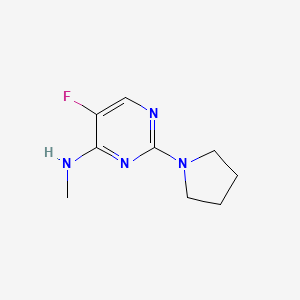
![[2-(4-Carbamoylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2968463.png)
